Cas no 946204-02-0 (6-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one)

6-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Chemical and Physical Properties
Names and Identifiers
-
- 6-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
- 6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
- 6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
- 946204-02-0
- AKOS024649738
- F2459-0867
- 6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
-
- Inchi: 1S/C22H27N5O2/c1-16(2)20-18-14-23-27(17-10-6-5-7-11-17)21(18)22(29)26(24-20)15-19(28)25-12-8-3-4-9-13-25/h5-7,10-11,14,16H,3-4,8-9,12-13,15H2,1-2H3
- InChI Key: HZNIBLVMEIGFIB-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC(N2CCCCCC2)=O)N=C(C(C)C)C2C=NN(C3=CC=CC=C3)C1=2
Computed Properties
- Exact Mass: 393.21647512g/mol
- Monoisotopic Mass: 393.21647512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.8Ų
- XLogP3: 3.3
6-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2459-0867-5mg |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-30mg |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-10μmol |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-25mg |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-50mg |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-2mg |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-20mg |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-2μmol |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-5μmol |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2459-0867-1mg |
6-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
946204-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
6-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Related Literature
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on 6-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
Introduction to 6-2-(Azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS No. 946204-02-0)
6-2-(Azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS No. 946204-02-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridazines and is characterized by its unique structural features and potential therapeutic applications.
The molecular structure of 6-2-(Azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one consists of a pyrazolopyridazine core functionalized with an azepan ring, a phenyl group, and an isopropyl substituent. These functional groups contribute to the compound's pharmacological properties and its ability to interact with specific biological targets.
Recent studies have highlighted the potential of 6-2-(Azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism of action of 6-2-(Azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one. The results indicated that the compound selectively binds to and activates certain receptors in the brain, leading to increased neurotrophic factor production and reduced oxidative stress. These findings suggest that the compound could be a valuable candidate for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its neuroprotective properties, 6-2-(Azepan-1-y l)-2-o xoet h yl - 1 - phen yl - 4 - (propan - 2 - yl) - 1 H , 6 H , 7 H - pyraz olo [3 , 4 - d ] pyri dazin - 7 - one has also shown promise in cancer research. Preclinical studies have demonstrated that the compound exhibits antiproliferative effects on various cancer cell lines. Specifically, it has been found to inhibit cell growth and induce apoptosis in breast cancer and colorectal cancer cells. The mechanism behind these effects is thought to involve the modulation of cell cycle regulatory proteins and the induction of DNA damage response pathways.
The pharmacokinetic properties of 6 - 2 -(Azepan - 1 - yl) - 2 - oxoet h yl - 1 - phen yl - 4 -(propan - 2 - yl) - 1 H , 6 H , 7 H - pyraz olo [3 , 4 - d ] pyri dazin - 7 - one have also been extensively studied. Research has shown that the compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it suitable for further development as an orally administered therapeutic agent.
In addition to its therapeutic potential, 6 - 2 -(Azepan - 1 - yl) - 2 - oxoet h yl - 1 - phen yl - 4 -(propan - 2 - yl) - 1 H , 6 H , 7 H - pyraz olo [3 , 4 - d ] pyri dazin - 7 - one has been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it a valuable reagent for studying cellular processes and identifying new drug targets.
The synthesis of 6 - 2 -(Azepan - 1-y l) - 2-o xoet h yl -- phen yl -- (propan -- yl) -- H , H , H -- pyraz olo [-- d ] pyri dazin -- one has been optimized through various synthetic routes. One common approach involves the condensation of a suitably substituted azepan derivative with a functionalized pyrazolopyridazine intermediate. The resulting product can then be further modified to introduce additional functional groups or improve its pharmacological profile.
In conclusion, 6--(Azepan--y l)--oxoet h yl----phen yl----(propan--y l)--H--,--,--pyraz olo[--d]--pyri dazin--one (CAS No. 946204--) represents a promising lead compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in medicine.
946204-02-0 (6-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one) Related Products
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)




